Cas no 41832-27-3 (4,5,6,7-Tetrahydro-2H-indazol-3-amine)

4,5,6,7-Tetrahydro-2H-indazol-3-amine structure
41832-27-3 structure
Nome del prodotto:4,5,6,7-Tetrahydro-2H-indazol-3-amine
Numero CAS:41832-27-3
MF:C7H11N3
MW:137.182340860367
MDL:MFCD09880435
CID:328132
PubChem ID:12211776

4,5,6,7-Tetrahydro-2H-indazol-3-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 4,5,6,7-Tetrahydro-2H-indazol-3-amine
    • 2H-Indazol-3-amine,4,5,6,7-tetrahydro-
    • 4,5,6,7-tetrahydro-1H-indazol-3-Amine
    • 4,5,6,7-TETRAHYDRO-2H-INDAZOL-3-AMINE HYDROCHLORIDE
    • 4,5,6,7-tetrahydro-2H-indazol-3-amine(SALTDATA: HCl)
    • (RS)-3-amino-3-(4-tert-butylphenyl)propionic acid
    • 005036
    • 3-Amino-3-[4-(tert-butyl)phenyl]propanoic acid
    • 3-amino-4,4-dimethyl-pentanoic acid
    • 3-Amino-4,5,6,7-tetrahydroindazol
    • 4,5,6,7-tetrahydro-1(2)H-indazol-3-ylamine
    • AC1LC7EC
    • aminobutylphenylpropanoicacid
    • CTK4G1091
    • RARECHEM AK HD C009
    • SBB002472
    • ZERO
    • AS-32624
    • AKOS015951484
    • 3-Amino-4 pound not5 pound not6 pound not7-tetrahydro-1H-indazole
    • 4,5,6,7-Tetrahydro-1H-indazol-3-ylamine
    • ZWSFFBUZTDBGKQ-UHFFFAOYSA-N
    • CS-0368591
    • 3-Amino-4,5,6,7-tetrahydro-1H-indazole
    • CCG-303340
    • MFCD09880435
    • BB 0218303
    • SY011633
    • 41832-27-3
    • Bis(trimethylsilyl)trifluoroacetamide;BSTFA
    • FT-0735120
    • AKOS006312687
    • BB 0218302
    • CS-0208223
    • 55440-17-0
    • MFCD12827628
    • A918400
    • EN300-147581
    • SCHEMBL1094458
    • MDL: MFCD09880435
    • Inchi: InChI=1S/C7H11N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H3,8,9,10)
    • Chiave InChI: ZWSFFBUZTDBGKQ-UHFFFAOYSA-N
    • Sorrisi: N1=C2C(CCCC2)=C(N)N1

Proprietà calcolate

  • Massa esatta: 137.09543
  • Massa monoisotopica: 137.095297364g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 126
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.1
  • Superficie polare topologica: 54.7Ų

Proprietà sperimentali

  • Densità: 1.246
  • Punto di ebollizione: 382.036 °C at 760 mmHg
  • Punto di infiammabilità: 212.993 °C
  • PSA: 54.7

4,5,6,7-Tetrahydro-2H-indazol-3-amine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
042349-10g
4,5,6,7-Tetrahydro-2H-indazol-3-amine
41832-27-3 95%
10g
£1705.00 2022-03-01
Enamine
EN300-147581-0.25g
4,5,6,7-tetrahydro-2H-indazol-3-amine
41832-27-3 95%
0.25g
$126.0 2023-05-26
Enamine
EN300-147581-2.5g
4,5,6,7-tetrahydro-2H-indazol-3-amine
41832-27-3 95%
2.5g
$428.0 2023-05-26
Fluorochem
042349-5g
4,5,6,7-Tetrahydro-2H-indazol-3-amine
41832-27-3 95%
5g
£998.00 2022-03-01
Enamine
EN300-147581-0.5g
4,5,6,7-tetrahydro-2H-indazol-3-amine
41832-27-3 95%
0.5g
$199.0 2023-05-26
Enamine
EN300-147581-2500mg
4,5,6,7-tetrahydro-2H-indazol-3-amine
41832-27-3 95.0%
2500mg
$428.0 2023-09-29
Aaron
AR00C9FC-10g
4,5,6,7-tetrahydro-1H-indazol-3-Amine
41832-27-3 95%
10g
$1809.00 2025-01-24
A2B Chem LLC
AF70988-2.5g
3-Amino-4,5,6,7-tetrahydro-1h-indazole
41832-27-3 95%
2.5g
$486.00 2024-04-20
A2B Chem LLC
AF70988-10g
3-Amino-4,5,6,7-tetrahydro-1h-indazole
41832-27-3 95%
10g
$1401.00 2024-04-20
A2B Chem LLC
AF70988-1g
3-Amino-4,5,6,7-tetrahydro-1h-indazole
41832-27-3 95%
1g
$304.00 2024-04-20

4,5,6,7-Tetrahydro-2H-indazol-3-amine Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:41832-27-3)4,5,6,7-Tetrahydro-2H-indazol-3-amine
A872998
Purezza:99%
Quantità:10g
Prezzo ($):2901.0